molecular formula C15H19N5O2 B14880224 {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone

{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone

Cat. No.: B14880224
M. Wt: 301.34 g/mol
InChI Key: LTQKMQUAPAUHHW-UHFFFAOYSA-N
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Description

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Morpholino Group Addition: The morpholino group can be introduced via a condensation reaction with a suitable precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the triazole ring.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: The amino and morpholino groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions may vary, but typical reagents include halogenating agents and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds often exhibit antimicrobial properties and can be used in the development of new antibiotics.

Medicine

    Drug Development: The compound could be a potential candidate for drug development due to its diverse biological activities.

    Cancer Research: Triazole derivatives have shown promise in cancer research as potential anti-cancer agents.

Industry

    Agriculture: These compounds can be used in the development of new pesticides and herbicides.

    Pharmaceuticals: They are often used as intermediates in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5-phenylamino-1H-1,2,3-triazol-4-yl)(morpholino)methanone
  • (5-(4-methylphenyl)amino-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Uniqueness

The presence of the 4-ethylphenylamino group in (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone may confer unique biological activities or chemical properties compared to its analogs. This could include differences in enzyme binding affinity, solubility, or stability.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

[5-(4-ethylanilino)-2H-triazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H19N5O2/c1-2-11-3-5-12(6-4-11)16-14-13(17-19-18-14)15(21)20-7-9-22-10-8-20/h3-6H,2,7-10H2,1H3,(H2,16,17,18,19)

InChI Key

LTQKMQUAPAUHHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCOCC3

Origin of Product

United States

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